4-Cyclopropyl-2-(methylsulfonyl)aniline 4-Cyclopropyl-2-(methylsulfonyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18739779
InChI: InChI=1S/C10H13NO2S/c1-14(12,13)10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3
SMILES:
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol

4-Cyclopropyl-2-(methylsulfonyl)aniline

CAS No.:

Cat. No.: VC18739779

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-2-(methylsulfonyl)aniline -

Specification

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
IUPAC Name 4-cyclopropyl-2-methylsulfonylaniline
Standard InChI InChI=1S/C10H13NO2S/c1-14(12,13)10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3
Standard InChI Key RIRVDYJHQLCGNW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(C=CC(=C1)C2CC2)N

Introduction

Chemical Identity and Structural Characteristics

4-Cyclopropyl-2-(methylsulfonyl)aniline (IUPAC name: 4-cyclopropyl-2-(methanesulfonyl)aniline) is a monosubstituted aniline derivative with the molecular formula C10H13NO2S\text{C}_{10}\text{H}_{13}\text{NO}_2\text{S} and a molecular weight of 227.28 g/mol . The compound’s structure features:

  • A primary amine group (-NH2_2) at the 1-position of the benzene ring.

  • A methylsulfonyl group (-SO2_2CH3_3) at the 2-position, which confers strong electron-withdrawing properties.

  • A cyclopropyl group (-C3_3H5_5) at the 4-position, introducing steric hindrance and potential ring-strain reactivity.

The methylsulfonyl group’s electronegativity polarizes the aromatic ring, directing electrophilic substitution to the meta position relative to itself . Cyclopropane’s rigid geometry may influence crystallinity, as seen in analogs like 4-[1-(1-methylsulfonylethyl)cyclopropyl]aniline, which exhibits a density of 1.44 g/mL .

Synthesis and Reaction Pathways

While no direct synthesis protocol for 4-cyclopropyl-2-(methylsulfonyl)aniline is documented, convergent strategies can be inferred from related compounds:

Sulfonation of Cyclopropyl-Substituted Anilines

A plausible route involves:

  • Sulfonation: Introducing the methylsulfonyl group via reaction of 4-cyclopropylaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine) .

  • Regioselective Control: The ortho-directing nature of the -NH2_2 group ensures sulfonation at the 2-position, as demonstrated in 4-(methylsulfonyl)aniline syntheses .

Cyclopropane Ring Formation

Alternative methods may employ:

  • Vinylcyclopropane Annulation: Using transition metal catalysts to construct the cyclopropane ring on pre-sulfonated aniline derivatives .

  • Simmons–Smith Reaction: Introducing cyclopropane via diiodomethane and a zinc-copper couple to a styrene precursor .

Physicochemical Properties

Key properties extrapolated from structural analogs include:

PropertyValue/RangeSource Analogue
Melting Point133–138°C4-(Methylsulfonyl)aniline
Density1.42–1.44 g/cm³Cyclopropane derivatives
SolubilityModerate in DMSO, <1 mg/mL in waterSulfonamide trends
LogP (Partition Coefficient)1.3–1.7XLogP3 estimates

The compound’s light sensitivity, noted in 4-(methylsulfonyl)aniline , necessitates storage in amber glass under inert atmospheres.

Industrial and Materials Science Applications

Polymer Modification

The cyclopropane ring’s strain energy (27.5 kcal/mol) enables ring-opening polymerization, potentially creating:

  • Thermoset Resins: Cross-linked networks with high glass transition temperatures (Tg>200°CT_g > 200°C) .

  • Conductive Polymers: Sulfonyl groups enhance electron affinity for organic semiconductors .

Agricultural Chemistry

As a precursor to sulfonylurea herbicides, the compound could inhibit acetolactate synthase (ALS) in weeds at application rates of 5–20 g/ha .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield beyond the 40–50% typical of multi-step routes .

  • Targeted Drug Delivery: Conjugate with nanoparticle carriers to enhance bioavailability.

  • Structure-Activity Relationships: Systematically vary cyclopropane substituents to map steric effects on COX-2 selectivity.

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